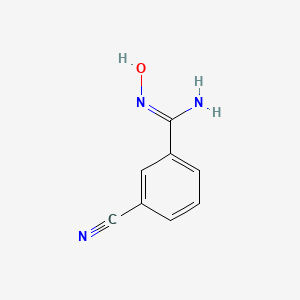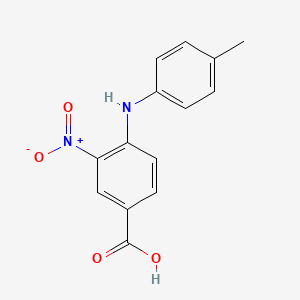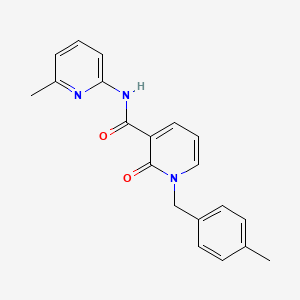![molecular formula C23H17N5O2S4 B2551446 N2,N6-ビス(2-(メチルチオ)ベンゾ[d]チアゾール-6-イル)ピリジン-2,6-ジカルボンアミド CAS No. 392325-14-3](/img/structure/B2551446.png)
N2,N6-ビス(2-(メチルチオ)ベンゾ[d]チアゾール-6-イル)ピリジン-2,6-ジカルボンアミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N2,N6-bis(2-(methylthio)benzo[d]thiazol-6-yl)pyridine-2,6-dicarboxamide is a complex organic compound that features a pyridine-2,6-dicarboxamide core substituted with two benzo[d]thiazol-6-yl groups, each bearing a methylthio substituent
科学的研究の応用
N2,N6-bis(2-(methylthio)benzo[d]thiazol-6-yl)pyridine-2,6-dicarboxamide has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to stabilize reactive species and model metalloenzyme active sites.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic devices.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N2,N6-bis(2-(methylthio)benzo[d]thiazol-6-yl)pyridine-2,6-dicarboxamide typically involves multi-step organic reactions. One common approach starts with the preparation of the benzo[d]thiazole intermediates, which are then coupled with pyridine-2,6-dicarboxylic acid derivatives. The reaction conditions often include the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening methods can also aid in identifying the most efficient reaction conditions.
化学反応の分析
Types of Reactions
N2,N6-bis(2-(methylthio)benzo[d]thiazol-6-yl)pyridine-2,6-dicarboxamide can undergo various chemical reactions, including:
Oxidation: The methylthio groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced under mild conditions using reducing agents such as sodium borohydride.
Substitution: Electrophilic substitution reactions can occur at the benzo[d]thiazole rings, particularly at positions ortho to the nitrogen atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nitrating agents.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Corresponding reduced forms of the compound.
Substitution: Halogenated or nitrated derivatives.
作用機序
The mechanism of action of N2,N6-bis(2-(methylthio)benzo[d]thiazol-6-yl)pyridine-2,6-dicarboxamide involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can inhibit or activate enzymatic pathways. Additionally, its ability to undergo redox reactions allows it to modulate oxidative stress in biological systems, contributing to its therapeutic effects.
類似化合物との比較
Similar Compounds
- N2,N6-bis(2-benzothiazolyl)pyridine-2,6-dicarboxamide
- N2,N6-bis(2-(methylthio)benzothiazolyl)pyridine-2,6-dicarboxamide
Uniqueness
N2,N6-bis(2-(methylthio)benzo[d]thiazol-6-yl)pyridine-2,6-dicarboxamide is unique due to the presence of the methylthio groups, which enhance its chemical reactivity and biological activity. These substituents can significantly influence the compound’s ability to interact with biological targets and undergo various chemical transformations, making it a valuable compound for research and industrial applications.
特性
IUPAC Name |
2-N,6-N-bis(2-methylsulfanyl-1,3-benzothiazol-6-yl)pyridine-2,6-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17N5O2S4/c1-31-22-27-14-8-6-12(10-18(14)33-22)24-20(29)16-4-3-5-17(26-16)21(30)25-13-7-9-15-19(11-13)34-23(28-15)32-2/h3-11H,1-2H3,(H,24,29)(H,25,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCXWSGQDGFYSRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=C(S1)C=C(C=C2)NC(=O)C3=NC(=CC=C3)C(=O)NC4=CC5=C(C=C4)N=C(S5)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17N5O2S4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
523.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[Methyl(phenylmethoxycarbonyl)amino]pyridine-4-carboxylic acid](/img/structure/B2551364.png)

![N-(3,5-dimethylphenyl)-2-[5-(3-ethyl-1,2,4-oxadiazol-5-yl)-2-oxo-1,2-dihydropyridin-1-yl]acetamide](/img/structure/B2551367.png)
![ethyl 6-(2-chloro-6-fluorobenzoyl)imino-7-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B2551369.png)
![N-(3,4-dimethoxyphenethyl)-2-(1,1-dioxido-2H-benzo[e][1,2,4]thiadiazin-3-yl)acetamide](/img/structure/B2551370.png)
![2-{[4-(3-chloro-4-methoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B2551373.png)
![ethyl 4-[6-fluoro-2-(4-methylbenzoyl)-1,1-dioxido-4H-1,4-benzothiazin-4-yl]benzoate](/img/structure/B2551376.png)

![N-(furan-2-ylmethyl)-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2551379.png)

![N-[(1-cyclopentylpiperidin-4-yl)methyl]-2-(4-methylphenoxy)acetamide](/img/structure/B2551381.png)



